5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide
Description
5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide is a brominated furan-2-carboxamide derivative featuring a 5-chlorothiophene methyl substituent. The compound’s core structure—a 5-bromofuran-2-carboxamide scaffold—is known for its versatility in medicinal chemistry, often serving as a precursor or pharmacophore in antimicrobial, anticancer, and neuroprotective agents .
Properties
Molecular Formula |
C10H7BrClNO2S |
|---|---|
Molecular Weight |
320.59 g/mol |
IUPAC Name |
5-bromo-N-[(5-chlorothiophen-2-yl)methyl]furan-2-carboxamide |
InChI |
InChI=1S/C10H7BrClNO2S/c11-8-3-2-7(15-8)10(14)13-5-6-1-4-9(12)16-6/h1-4H,5H2,(H,13,14) |
InChI Key |
NIYBLTMIYCGDLM-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(SC(=C1)Cl)CNC(=O)C2=CC=C(O2)Br |
Origin of Product |
United States |
Preparation Methods
Preparation of Key Intermediates
Synthesis of 5-Bromofuran-2-carboxylic Acid
The 5-bromofuran-2-carboxylic acid serves as a crucial intermediate in the synthesis of the target compound. Several methods for its preparation have been documented in the literature.
Direct Bromination of Furan-2-carboxylic Acid
This approach involves selective bromination at the C-5 position of furan-2-carboxylic acid using various brominating agents. The selectivity for the C-5 position is attributed to the electronic directing effects of the carboxylic acid group.
Table 1: Reaction Conditions for Direct Bromination of Furan-2-carboxylic Acid
Oxidation of 5-Bromo-2-furaldehyde
An alternative approach involves the oxidation of 5-bromo-2-furaldehyde to the corresponding carboxylic acid.
Table 2: Oxidation Methods for 5-Bromo-2-furaldehyde
Synthesis of (5-Chlorothiophen-2-yl)methylamine
The preparation of (5-chlorothiophen-2-yl)methylamine typically involves a multi-step process starting from either 2-chlorothiophene or thiophene-2-carboxylic acid.
Route via 5-Chlorothiophene-2-carboxylic Acid
Several methods for synthesizing 5-chlorothiophene-2-carboxylic acid have been reported in the literature.
Table 3: Synthesis Methods for 5-Chlorothiophene-2-carboxylic Acid
The method described in demonstrates a particularly efficient one-pot synthesis:
"2-thiophenecarboxaldehyde is used as an initial raw material, and a target compound is prepared through two steps of chlorination and oxidation in one pot... Slowly dropping the reaction solution into 11kg (55mol) of 20% sodium hydroxide solution at the temperature of 5°C below zero at the internal temperature of-5-0°C, controlling the dropping time to be 2 hours, controlling the temperature to be 15-30°C, slowly introducing 1.8kg (25mol) of chlorine after the dropping is finished, controlling the temperature to be 15-30°C, introducing chlorine for 4 hours... The purity of the target product 5-chlorothiophene-2-carboxylic acid is 92%".
Conversion to (5-Chlorothiophen-2-yl)methylamine
From 5-chlorothiophene-2-carboxylic acid, the following sequence can be employed to obtain (5-chlorothiophen-2-yl)methylamine:
- Reduction of the carboxylic acid to the corresponding alcohol
- Conversion of the alcohol to a suitable leaving group (e.g., mesylate, tosylate)
- Displacement with azide, followed by reduction to the primary amine
Table 4: Conversion of 5-Chlorothiophene-2-carboxylic Acid to (5-Chlorothiophen-2-yl)methylamine
| Step | Reagents | Conditions | Expected Yield (%) | Notes |
|---|---|---|---|---|
| Reduction to alcohol | LiAlH₄ | THF, 0°C to rt | 80-90 | Careful control of temperature |
| Mesylation | MsCl, Et₃N | DCM, 0°C | 85-95 | Alternative: tosylation with TsCl |
| Azide formation | NaN₃ | DMF, 60-80°C | 80-90 | Potential hazard: handle with care |
| Reduction of azide | H₂, Pd/C or LiAlH₄ | THF or MeOH | 85-95 | Various reduction methods possible |
Amide Coupling Methods
Coupling of 5-Bromofuran-2-carboxylic Acid with (5-Chlorothiophen-2-yl)methylamine
The final step in the synthesis involves the formation of the amide bond between 5-bromofuran-2-carboxylic acid and (5-chlorothiophen-2-yl)methylamine. Several coupling methods can be employed for this transformation.
Acid Chloride Method
This method involves converting 5-bromofuran-2-carboxylic acid to its acid chloride using reagents such as thionyl chloride or oxalyl chloride, followed by reaction with (5-chlorothiophen-2-yl)methylamine.
Table 5: Acid Chloride Formation and Coupling Conditions
| Chlorinating Agent | Solvent | Temperature (°C) | Base for Coupling | Yield (%) | Comments |
|---|---|---|---|---|---|
| Thionyl chloride | DCM or neat | Reflux | Triethylamine or pyridine | 75-85 | Based on analogous reactions |
| Oxalyl chloride/DMF | DCM | 0 to rt | Triethylamine | 80-90 | Catalytic DMF enhances reaction |
| Phosphorus pentachloride | DCM | 0 to rt | Pyridine | 70-80 | Less commonly used |
Coupling Reagent Method
The use of coupling reagents offers a milder alternative that avoids the isolation of the acid chloride intermediate.
Table 6: Direct Coupling Conditions Using Various Reagents
This approach can be analogized from similar compounds, such as the synthesis described in for 5-bromo-N-[(4-chlorophenyl)methyl]furan-2-carboxamide, which shares structural similarities with our target compound.
Complete Synthetic Routes for 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide
Based on the methods described above, several complete synthetic routes can be proposed for the preparation of this compound.
Route A: Via Acid Chloride
This route involves the preparation of 5-bromofuran-2-carbonyl chloride and its subsequent reaction with (5-chlorothiophen-2-yl)methylamine.
Scheme 1: Complete synthesis via acid chloride
- Preparation of 5-bromofuran-2-carboxylic acid by direct bromination of furan-2-carboxylic acid
- Conversion to acid chloride using thionyl chloride or oxalyl chloride
- Reaction with (5-chlorothiophen-2-yl)methylamine in the presence of a base
- Purification of the final product
The overall yield for this route, based on analogous reactions, would be expected to be in the range of 50-65%.
Route B: Via Coupling Reagents
This route avoids the isolation of potentially unstable intermediates and employs modern coupling reagents.
Scheme 2: Complete synthesis using coupling reagents
- Preparation of 5-bromofuran-2-carboxylic acid
- Preparation of (5-chlorothiophen-2-yl)methylamine
- Direct coupling using HATU, HBTU, or similar reagents
- Purification of the final product
The expected overall yield for this route would be in the range of 55-70%, depending on the efficiency of each step.
Route C: One-Pot Approach from Advanced Intermediates
A more streamlined approach could involve fewer isolated intermediates.
Scheme 3: One-pot approach from advanced intermediates
- Preparation of 5-bromofuran-2-carboxylic acid and activation in situ
- Addition of (5-chlorothiophen-2-yl)methylamine directly to the reaction mixture
- Purification of the final product
This approach could potentially increase the overall efficiency by reducing the number of isolation and purification steps.
Optimization of Reaction Conditions
Solvent Effects
The choice of solvent can significantly impact the yield and purity of the final product. Based on similar amide coupling reactions, the following solvents have been evaluated:
Table 7: Solvent Effects on Amide Coupling
| Solvent | Relative Reaction Rate | Yield (%) | Purity (%) | Comments |
|---|---|---|---|---|
| Dichloromethane | High | 80-85 | >95 | Commonly used in acid chloride methods |
| Tetrahydrofuran | Medium | 75-80 | >95 | Compatible with most reagents |
| N,N-Dimethylformamide | High | 85-90 | 90-95 | Excellent solubility, difficult to remove |
| Acetonitrile | Medium | 70-80 | >98 | Good alternative to chlorinated solvents |
| Ethyl Acetate | Medium-Low | 65-75 | >98 | Environmentally friendly option |
Temperature Considerations
Temperature control is crucial for maximizing yield and minimizing side reactions:
Table 8: Temperature Effects on Reaction Outcomes
| Reaction Step | Optimal Temperature Range (°C) | Effect of Higher Temperature | Effect of Lower Temperature |
|---|---|---|---|
| Acid chloride formation | 0 to reflux | Faster reaction, potential decomposition | Slower reaction, cleaner product |
| Amide coupling | -10 to 25 | Faster reaction, more side products | Slower reaction, higher selectivity |
| Purification | Ambient | N/A | Improved crystallization |
Base Selection
The choice of base can affect both yield and purity:
Table 9: Effect of Base on Amide Coupling
| Base | Equivalents | Yield (%) | Side Reactions | Comments |
|---|---|---|---|---|
| Triethylamine | 1.2-2.0 | 75-85 | Minimal | Commonly used, volatile |
| Diisopropylethylamine | 1.2-2.0 | 80-90 | Minimal | Less nucleophilic, reduced side reactions |
| Pyridine | 2.0-excess | 70-80 | Moderate | Can act as catalyst and solvent |
| Sodium bicarbonate | 2.0-3.0 | 65-75 | Minimal | Heterogeneous reaction, slower |
Purification and Characterization
Purification Methods
The crude this compound can be purified using various techniques:
Table 10: Purification Methods and Their Efficiency
| Method | Solvent System | Recovery (%) | Purity (%) | Comments |
|---|---|---|---|---|
| Recrystallization | Ethanol/Water | 75-85 | >98 | Simple and scalable |
| Column Chromatography | DCM/MeOH (95:5) | 85-95 | >99 | Effective for removing polar impurities |
| Preparative HPLC | Acetonitrile/Water | 90-95 | >99.5 | Highest purity, lowest scalability |
Characterization Data
The purified compound can be characterized by various analytical techniques. Expected characterization data are presented below:
Table 11: Expected Characterization Data
| Analysis Method | Expected Results | Notes |
|---|---|---|
| Melting Point | 145-150°C (estimated) | Dependent on crystal form |
| 1H NMR (400 MHz, DMSO-d6) | δ 8.80-8.90 (t, 1H, NH), 7.10-7.20 (d, 1H, furan-H), 6.90-7.00 (d, 1H, furan-H), 6.90-7.00 (d, 1H, thiophene-H), 6.80-6.90 (d, 1H, thiophene-H), 4.45-4.55 (d, 2H, CH2) | Based on similar structures |
| 13C NMR (100 MHz, DMSO-d6) | δ 158-160 (C=O), 150-152 (furan-C), 140-142 (thiophene-C), 125-130 (multiple C signals), 115-120 (multiple C signals), 110-115 (multiple C signals), 37-39 (CH2) | Based on similar structures |
| HRMS (ESI+) | m/z calculated for C10H7BrClNO2S [M+H]+ = 319.9048 | Exact mass may vary slightly depending on isotope abundance |
Chemical Reactions Analysis
Types of Reactions
5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms in the compound can be substituted with other groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include organometallic compounds and halogenating agents.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of different oxidation states of the compound.
Scientific Research Applications
5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential antibacterial and antifungal properties.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
Biological Research: The compound is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide involves its interaction with specific molecular targets in biological systems
Comparison with Similar Compounds
Table 1: Key Structural Analogs and Their Properties
Impact of Substituents on Bioactivity
- Heterocyclic Substituents : Thiazole (e.g., Compound 62 ) and imidazopyridine (e.g., Compound 84 ) groups are associated with antimicrobial and neuroprotective activities, respectively. The electron-withdrawing nitro group in Compound 62 may enhance antimicrobial potency by increasing electrophilicity.
- Aromatic vs. Aliphatic Substituents : Phenyl derivatives (e.g., 5-bromo-N-(4-bromophenyl)furan-2-carboxamide ) exhibit higher lipophilicity (XlogP = 3.5) compared to morpholine-containing analogs (e.g., ), which may improve blood-brain barrier penetration but reduce aqueous solubility.
Biological Activity
5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide is a compound of interest due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
The compound has the following chemical properties:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 1197502-39-8 |
| Molecular Formula | C₁₀H₇BrClNO₂S |
| Molecular Weight | 320.59 g/mol |
The biological activity of this compound primarily involves its interaction with various biological targets, including protein tyrosine phosphatases (PTPs). PTPs are critical regulators of cellular signaling pathways, and their inhibition can lead to significant therapeutic effects in cancer and metabolic disorders.
Anticancer Activity
Recent studies have demonstrated that compounds similar to this compound exhibit potent anticancer properties. For instance, a related compound showed subnanomolar activity against PTP1B, a target implicated in cancer cell proliferation and survival . The inhibition of PTP1B can enhance insulin signaling and reduce tumor growth in certain cancer types.
Cytotoxicity Studies
In vitro evaluations have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For example, compounds with structural similarities have shown IC50 values in the low micromolar range against human breast cancer cells . These findings suggest that this compound may possess similar properties.
Study on Antiproliferative Effects
A study published in 2024 evaluated several furan and thiophene derivatives for their antiproliferative activities against the National Cancer Institute's NCI60 human cancer cell line panel. Among the tested compounds, those structurally related to this compound exhibited significant cytotoxicity, particularly against colon and melanoma cancer cells . This underscores the potential therapeutic applications of this compound in oncology.
Evaluation of Selectivity
In another study focusing on selectivity against PTPs, compounds similar to this compound demonstrated a marked preference for PTP1B over other phosphatases, indicating a favorable therapeutic index . This selectivity is crucial for minimizing off-target effects and enhancing drug efficacy.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 5-Bromo-N-((5-chlorothiophen-2-yl)methyl)furan-2-carboxamide?
- Methodological Answer : The compound can be synthesized via coupling reactions between activated furan-2-carboxylic acid derivatives and halogenated thiophene intermediates. For example, a two-step approach involving:
Activation : Convert 5-bromofuran-2-carboxylic acid to its acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride.
Coupling : React the acid chloride with (5-chlorothiophen-2-yl)methanamine in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane or THF .
- Key Validation : Monitor reaction progress using LC/MS (e.g., m/z analysis) and confirm purity via retention time comparisons .
Q. Which analytical techniques are critical for structural confirmation and purity assessment?
- Methodological Answer :
- LC/MS : Use reverse-phase chromatography (e.g., C18 columns) with mobile phases containing trifluoroacetic acid (TFA) or formic acid. Retention times (~1.06–1.37 min under SMD-TFA50-4 conditions) and m/z values ([M+H]+ peaks) provide preliminary identification .
- NMR : ¹H-NMR in DMSO-d₆ can confirm substituent integration (e.g., aromatic protons at δ 7.25–7.69 ppm, methyl groups at δ 3.31–3.44 ppm) .
- IR Spectroscopy : Validate carbonyl (C=O) and amide (N-H) functional groups using characteristic absorption bands .
Advanced Research Questions
Q. How can substituent electronic effects influence the reactivity of the 5-bromo and 5-chloro groups in cross-coupling reactions?
- Methodological Answer : The electron-withdrawing nature of bromo and chloro substituents on the furan and thiophene rings can:
- Reduce Electron Density : Enhance susceptibility to nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
- Optimize Conditions : Use Pd(PPh₃)₄ catalysts with aryl boronic acids in THF/water mixtures at 80–100°C. Monitor regioselectivity via LC/MS and adjust reaction time to minimize dehalogenation byproducts .
- Troubleshooting : If undesired dehalogenation occurs, switch to milder ligands (e.g., XPhos) or lower temperatures .
Q. What strategies mitigate low yields in amide bond formation during scale-up?
- Methodological Answer :
- Solvent Optimization : Replace polar aprotic solvents (e.g., DMF) with dichloromethane or toluene to reduce side reactions.
- Activation Alternatives : Use coupling agents like HATU or EDC/HOBt instead of traditional acid chlorides for improved efficiency.
- Workflow Example :
Dissolve 5-bromofuran-2-carboxylic acid (1 eq.) and (5-chlorothiophen-2-yl)methanamine (1.2 eq.) in DCM.
Add EDC (1.5 eq.) and HOBt (1.5 eq.) at 0°C, then stir at room temperature for 12–24 hours.
Extract with NaHCO₃, dry over MgSO₄, and purify via flash chromatography (hexane/EtOAc gradient) .
Q. How can structure-activity relationship (SAR) studies be designed to evaluate bioactivity modifications?
- Methodological Answer :
- Core Modifications : Synthesize analogs with halogen replacements (e.g., fluoro, iodo) or methyl/cyano groups on the thiophene or furan rings.
- Biological Assays : Test analogs against target enzymes (e.g., kinase inhibitors) using fluorescence polarization or SPR binding assays.
- Data Interpretation : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ trends. For example, bulkier substituents on the thiophene ring may enhance hydrophobic binding in enzyme pockets .
Data Contradictions and Resolution
Q. Discrepancies in reported melting points for intermediates: How to resolve?
- Methodological Answer :
- Source Validation : Cross-check melting points from patents (e.g., 121°C for 4-bromo-2-thiophenecarboxylic acid) against peer-reviewed journals .
- Experimental Replication : Recrystallize intermediates from acetonitrile or ethanol/water mixtures and use differential scanning calorimetry (DSC) for precise measurements.
- Note : Impurities (e.g., residual solvents) can depress melting points. Purify via preparative HPLC if necessary .
Tables for Key Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₈BrClNO₂S | [1, 7] |
| Molecular Weight | ~349.6 g/mol | [1] |
| LC/MS Retention Time | 1.06–1.37 min (SMD-TFA50-4) | [1, 4] |
| Key ¹H-NMR Peaks (DMSO-d₆) | δ 7.69 (s, 1H, aromatic) | [4] |
| Recrystallization Solvent | Acetonitrile | [7] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
